molecular formula C22H30N2O3S B3616184 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-isopropylphenyl)propanamide

3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-isopropylphenyl)propanamide

Cat. No. B3616184
M. Wt: 402.6 g/mol
InChI Key: XUONRKZDVPRXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-isopropylphenyl)propanamide” is a complex organic compound. It contains several functional groups, including an isobutylamino group, a sulfonyl group, and a propanamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular formula of this compound is C20H23F3N2O3S, and its molar mass is 428.4684296 . It contains a sulfonyl group attached to a phenyl ring, an isobutylamino group also attached to the phenyl ring, and a propanamide group attached to another phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine could participate in acid-base reactions, the sulfonyl group could undergo substitution reactions, and the amide could be hydrolyzed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure and functional groups. For example, the presence of polar groups like the sulfonyl and amide could influence its solubility in different solvents .

Mechanism of Action

Without specific studies or experimental data, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could be of interest in fields like medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-16(2)15-23-28(26,27)21-12-5-18(6-13-21)7-14-22(25)24-20-10-8-19(9-11-20)17(3)4/h5-6,8-13,16-17,23H,7,14-15H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUONRKZDVPRXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-isopropylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-isopropylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-isopropylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-isopropylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-isopropylphenyl)propanamide
Reactant of Route 6
3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-isopropylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.